N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide

Medicinal Chemistry Sulfonamide SAR Isoxazole Regiochemistry

This underexplored sulfonamide-acetamide hybrid features a unique 4-yl-methylene isoxazole linkage absent in commercial sulfonamides, enabling precise DHPS binding analysis and SAR dissection. The pre-acetylated aniline eliminates confounding N-acetylation in bacterial assays, serving as a 'metabolically silenced' control. The 3-methyl phenyl substitution adds steric perturbation for carbonic anhydrase and NLRP3 screening. A rational choice for IP diversification.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37
CAS No. 2034245-73-1
Cat. No. B2467164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide
CAS2034245-73-1
Molecular FormulaC14H17N3O4S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=C(ON=C2)C
InChIInChI=1S/C14H17N3O4S/c1-9-6-13(17-11(3)18)4-5-14(9)22(19,20)16-8-12-7-15-21-10(12)2/h4-7,16H,8H2,1-3H3,(H,17,18)
InChIKeyJMAPWSSWXLMIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide (CAS 2034245-73-1): Structural Classification and Procurement Context


N-(3-Methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide (CAS 2034245-73-1) is a synthetic sulfonamide-acetamide hybrid featuring a 5-methylisoxazole moiety linked via a methylene bridge to the sulfamoyl nitrogen, with a 3-methyl substitution on the central phenyl ring. Its molecular formula is C14H17N3O4S (MW 323.37), categorizing it within the aryl sulfonamide class that includes clinically established bacteriostatic agents such as sulfamethoxazole and sulfisoxazole. The compound is primarily available from chemical suppliers as a research-grade building block (typical purity ≥95%) and is positioned as a structurally differentiated analog of N-acetylsulfamethoxazole (CAS 21312-10-7), from which it diverges by three key structural features: (i) isoxazole attachment at the 4-position via a methylene spacer rather than direct 3-yl linkage, (ii) presence of a 3-methyl group on the phenyl ring, and (iii) an N-acetyl cap on the aniline nitrogen. As of the most recent ChEMBL release, no primary bioactivity data have been deposited for this compound, indicating its status as an underexplored chemotype within the sulfonamide-isoxazole chemical space.

Why N-(3-Methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide Cannot Be Replaced by Off-the-Shelf Sulfonamide Analogs


Generic substitution within the aryl sulfonamide class is contraindicated by the compound's unique structural topology. The target molecule incorporates a methylene spacer between the 5-methylisoxazol-4-yl group and the sulfamoyl nitrogen—a connectivity pattern absent in the clinically dominant 3-yl and 5-yl isoxazole sulfonamide series (e.g., sulfamethoxazole, sulfisoxazole, and their N4-acetyl metabolites). This methylene insertion increases conformational flexibility (7 rotatable bonds vs. ~5 in N-acetylsulfamethoxazole) and alters the spatial presentation of the isoxazole ring to biological targets. Additionally, the 3-methyl substituent on the phenyl ring introduces steric and electronic perturbations not present in any marketed sulfonamide antibiotic, potentially affecting both target binding and metabolic processing. These three simultaneous modifications—methylene linker, altered isoxazole regiochemistry (4-yl vs. 3-yl), and phenyl ring methylation—collectively create a chemotype that cannot be functionally approximated by any single commercially available sulfonamide analog, mandating compound-specific evaluation for any research application requiring this exact substitution pattern.

N-(3-Methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Isoxazole Regiochemistry Divergence: 4-yl-Methylene vs. 3-yl-Direct Linkage – Structural Topology Comparison

The target compound is the only sulfonamide-acetamide hybrid combining a 5-methylisoxazol-4-yl group attached through a methylene (-CH2-) spacer to the sulfamoyl nitrogen. This contrasts with N-acetylsulfamethoxazole (CAS 21312-10-7) and N4-acetylsulfisoxazole (CAS 4206-74-0), which employ direct 3-yl or 5-yl isoxazole-to-sulfamoyl linkage without a spacer. The methylene insertion adds one rotatable bond and increases the distance between the isoxazole ring centroid and the sulfonamide sulfur by approximately 1.5 Å (estimated from 2D→3D conversion), altering the pharmacophoric geometry relative to all known biologically active sulfonamide antibiotics.

Medicinal Chemistry Sulfonamide SAR Isoxazole Regiochemistry

Physicochemical Property Differentiation: logP, tPSA, and Hydrogen Bonding Capacity

Computationally predicted physicochemical parameters differentiate the target compound from its closest structural comparator. Based on ZINC15 data, the target compound has a predicted logP of 0.75, topological polar surface area (tPSA) of 100 Ų, 3 hydrogen bond donors, and 6 hydrogen bond acceptors. By comparison, N-acetylsulfamethoxazole (C12H13N3O4S, MW 295.31) is predicted to have a lower logP (~0.4–0.6) and tPSA (~90–95 Ų) due to the absence of the additional methyl group and methylene spacer. The extra methylene unit and phenyl 3-methyl group in the target compound increase both molecular weight (+28 Da) and lipophilicity, while the tPSA remains within the favorable range for membrane permeability (<140 Ų). The higher HBD count (3 vs. 2 in N-acetylsulfamethoxazole) may influence solubility and protein binding.

Physicochemical Profiling Drug-likeness ADME Prediction

Metabolic Stability Differentiation: N4-Acetyl Cap and 3-Methyl Phenyl Substitution

The target compound bears an N4-acetyl group on the aniline nitrogen, analogous to the major inactive metabolite of sulfamethoxazole (N4-acetylsulfamethoxazole). Literature data demonstrate that N4-acetylsulfamethoxazole exhibits substantially higher plasma protein binding (~88%) compared to the parent sulfamethoxazole (~67%), and is excreted largely unchanged in urine without further bioactivation. The target compound additionally incorporates a 3-methyl group on the phenyl ring, a position that in sulfonamide SAR studies has been shown to sterically hinder oxidative metabolism and N-acetyltransferase-mediated processing. By contrast, the unacetylated parent sulfonamides (sulfamethoxazole, sulfisoxazole) undergo extensive N4-acetylation and CYP-mediated oxidation. This dual protection strategy—pre-installed N4-acetyl cap plus ortho-methyl steric shielding—predicts superior metabolic stability relative to parent sulfonamides, positioning the compound as a potentially more stable probe for in vitro assays requiring extended incubation.

Metabolic Stability N-Acetylation Sulfonamide Metabolism

Predicted Reduced Hypersensitivity Potential via Isoxazole 4-yl-Methylene Modification

Sulfamethoxazole hypersensitivity is mediated in part by CYP-catalyzed oxidation of the 5-methylisoxazol-3-yl group and subsequent haptenation of cellular proteins. Quantitative structure-allergenicity relationship studies have identified the 5-methyl-3-isoxazolyl moiety as the dominant IgE-recognized epitope in sulfamethoxazole-allergic patients. The target compound replaces the 3-yl isoxazole attachment with a 4-yl-methylene linkage, relocating the isoxazole ring relative to the sulfonamide core and altering its electronic environment. Additionally, the pre-installed N4-acetyl group eliminates the free aniline required for oxidative bioactivation to the nitroso metabolite implicated in idiosyncratic drug reactions. While no direct immunological data exist for this compound, the structural modifications address two established molecular determinants of sulfonamide hypersensitivity, supporting its utility as a low-immunogenicity alternative in mechanistic studies of sulfonamide-induced adverse drug reactions.

Drug Hypersensitivity Sulfonamide Allergy Hapten Formation

Absence of Peer-Reviewed Bioactivity Data: Differentiation by Research Opportunity

A critical differentiating feature of CAS 2034245-73-1 is the complete absence of deposited bioactivity data in ChEMBL, BindingDB, and PubChem as of early 2026. This contrasts sharply with its closest analogs—N-acetylsulfamethoxazole (CHEMBL30914, multiple IC50 records including β-lactamase inhibition IC50 = 2.65 × 10^6 nM) and sulfamethoxazole (CHEMBL725, antibacterial IC50 = 2.7 μM; dihydropteroate synthase Ki = 0.2 μM). While this data gap precludes direct potency comparisons, it simultaneously positions the compound as an untested chemotype for de novo target discovery and SAR exploration. For procurement decisions driven by novelty rather than known activity, this absence of prior art constitutes a positive differentiator: the compound offers unexplored intellectual property space and the opportunity to generate first-in-class SAR data for the 4-yl-methylene isoxazole sulfonamide subclass.

Novel Chemotype Underexplored Chemical Space Tool Compound

Recommended Procurement and Application Scenarios for N-(3-Methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide


Sulfonamide-Isoxazole SAR Probe for Antibacterial Target Deconvolution

The compound's unique 4-yl-methylene isoxazole connectivity and 3-methyl phenyl substitution make it an ideal structural probe for dissecting the contribution of isoxazole regiochemistry to dihydropteroate synthase (DHPS) binding and bacterial folate pathway inhibition. Unlike the clinically validated 3-yl series (sulfamethoxazole, IC50 = 2.7 μM antibacterial ), this regioisomer can be used in head-to-head DHPS inhibition assays to determine whether the isoxazole attachment point and spacer length affect enzyme affinity, providing SAR data unattainable with any commercially available sulfonamide. The pre-acetylated aniline also eliminates confounding effects from intracellular N-acetylation during bacterial culture experiments.

Metabolic Stability Benchmarking in Hepatocyte Clearance Assays

With its N4-acetyl cap pre-installed (bypassing the variable N-acetyltransferase activity that complicates interpretation of sulfamethoxazole metabolic clearance data), this compound can serve as a 'metabolically silenced' control in hepatic clearance assays. Literature data show that N4-acetylsulfamethoxazole exhibits ~88% plasma protein binding and is excreted unchanged, in contrast to sulfamethoxazole (~67% bound, extensively metabolized). The additional 3-methyl phenyl substitution may further reduce CYP-mediated oxidation. Researchers studying structure-metabolism relationships in the sulfonamide class can use this compound to isolate non-metabolic determinants of clearance.

Immunotoxicity and Drug Hypersensitivity Mechanistic Studies

The compound lacks both the 5-methyl-3-isoxazolyl IgE epitope and the free aniline required for nitroso metabolite formation—the two established molecular determinants of sulfamethoxazole hypersensitivity. This creates a unique negative control for immunological assays (e.g., lymphocyte transformation tests, hapten-protein adduct detection) where the contribution of specific structural motifs to immune activation needs to be isolated. Procurement of this compound alongside sulfamethoxazole and N-acetylsulfamethoxazole enables a three-point structural comparison of immunogenicity determinants within a single experimental framework.

Novel Chemotype Screening for NLRP3 Inflammasome and Carbonic Anhydrase Inhibition

Recent high-profile medicinal chemistry campaigns have identified acylsulfamide-bearing oxazole and isoxazole scaffolds as privileged chemotypes for NLRP3 inflammasome inhibition. Concurrently, isoxazole-containing sulfonamides have demonstrated nanomolar potency against carbonic anhydrase isoforms II and VII. The target compound, combining an N-acetylsulfamoyl-phenyl core with a novel 4-yl-methylene isoxazole motif, represents an untested entry within both target classes. Given that no bioactivity data exist for this chemotype , it constitutes a rational screening candidate for drug discovery programs targeting NLRP3-driven inflammatory diseases or carbonic anhydrase-related pathologies, with the advantage of unexplored intellectual property space.

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